![molecular formula C18H22N4O3 B4672124 2-{4-[2-(2-methoxyphenoxy)propanoyl]-1-piperazinyl}pyrimidine](/img/structure/B4672124.png)
2-{4-[2-(2-methoxyphenoxy)propanoyl]-1-piperazinyl}pyrimidine
Overview
Description
2-{4-[2-(2-methoxyphenoxy)propanoyl]-1-piperazinyl}pyrimidine is a chemical compound that has been extensively researched for its potential use in various scientific fields. This compound is also known as MP-10 and has shown promising results in the areas of neuroscience and pharmacology.
Mechanism of Action
The exact mechanism of action of MP-10 is not fully understood. However, it is believed to act as a dopamine D2 receptor agonist, which may contribute to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
MP-10 has been shown to have a variety of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which may contribute to its potential use in the treatment of neurological disorders. Additionally, MP-10 has been shown to have anti-inflammatory effects and may have potential as an anti-cancer agent.
Advantages and Limitations for Lab Experiments
One advantage of using MP-10 in lab experiments is its unique structure and mechanism of action, which may lead to the development of new drugs and treatments. However, one limitation is that the exact mechanism of action is not fully understood, which may make it difficult to develop targeted therapies.
Future Directions
There are several future directions for research on MP-10. One area of focus is the development of targeted therapies for neurological disorders based on the compound's mechanism of action. Additionally, there is potential for the use of MP-10 in drug discovery and development. Further research is also needed to fully understand the compound's biochemical and physiological effects.
Scientific Research Applications
MP-10 has been studied for its potential use in the treatment of various neurological disorders such as Parkinson's disease, Alzheimer's disease, and depression. It has also been shown to have potential as an anti-cancer agent. Additionally, MP-10 has been studied for its use in drug discovery and development due to its unique structure and mechanism of action.
properties
IUPAC Name |
2-(2-methoxyphenoxy)-1-(4-pyrimidin-2-ylpiperazin-1-yl)propan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-14(25-16-7-4-3-6-15(16)24-2)17(23)21-10-12-22(13-11-21)18-19-8-5-9-20-18/h3-9,14H,10-13H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXISAVJRVYFUDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=NC=CC=N2)OC3=CC=CC=C3OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyphenoxy)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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